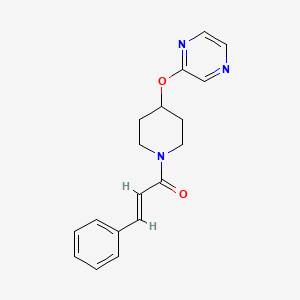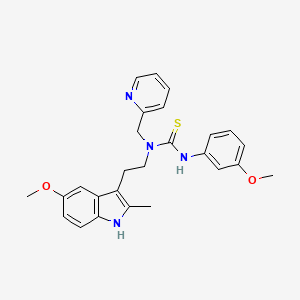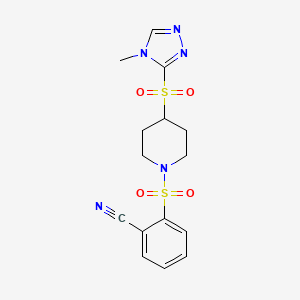
(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, also known as PPIP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PPIP belongs to the class of compounds known as pyrazinyl piperidines and has been shown to possess a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one involves its ability to interact with various proteins and enzymes in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease. This compound has also been shown to interact with the beta-amyloid protein, inhibiting its aggregation and reducing its toxicity.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to possess anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. This compound has also been shown to possess antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is its well-established synthesis method, which allows for the production of large quantities of the compound. This compound has also been shown to possess a high degree of selectivity, meaning that it interacts specifically with its target proteins and enzymes without affecting other cellular processes. One of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving (E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one. One area of research could involve the development of this compound derivatives with improved solubility and bioavailability. Another area of research could involve the use of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, further studies could be conducted to explore the potential anti-cancer properties of this compound, as preliminary studies have shown promising results in this area.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound possesses a variety of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. The well-established synthesis method of this compound and its high degree of selectivity make it a promising compound for future research in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one involves a multi-step process that begins with the reaction of pyrazine-2-carboxylic acid with 1-bromo-4-fluorobenzene in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions involving the use of various reagents and solvents, ultimately leading to the formation of this compound. The synthesis method of this compound has been well-established and has been reported in several research articles.
Applications De Recherche Scientifique
(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one has been shown to possess a variety of potential therapeutic applications in scientific research. One of the most promising applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease. This compound has also been shown to possess neuroprotective effects in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(7-6-15-4-2-1-3-5-15)21-12-8-16(9-13-21)23-17-14-19-10-11-20-17/h1-7,10-11,14,16H,8-9,12-13H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKWYYNCSPLBEF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2786389.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2786390.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2786391.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2786399.png)

![1-[2-(3-methoxyphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B2786404.png)



![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2786408.png)
![4-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2786409.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2786412.png)